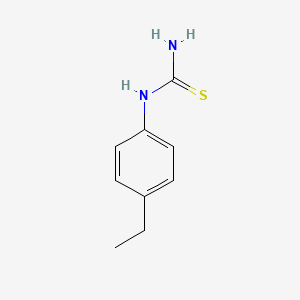

(4-Ethylphenyl)thiourea

Beschreibung

Background and Significance of Thiourea Derivatives

Thiourea derivatives represent a critical class of organosulfur compounds characterized by the presence of a thiourea (–N–C(=S)–N–) functional group. These compounds exhibit diverse chemical and biological properties, making them invaluable in pharmaceuticals, agrochemicals, and materials science. Their ability to participate in hydrogen bonding and coordinate with metal ions underpins their utility in catalytic systems and supramolecular chemistry. Recent studies highlight their role as enzyme inhibitors, with demonstrated efficacy against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for neurodegenerative disease therapies. Additionally, thiourea derivatives such as (4-ethylphenyl)thiourea have shown promise in anticancer research by modulating metabolic pathways in cancer cells.

Historical Development of this compound Research

The synthesis and study of this compound emerged from broader investigations into substituted thioureas during the mid-20th century. Early work focused on optimizing synthetic routes for arylthioureas, leveraging reactions between aromatic amines and thiocarbonyl reagents. The compound’s first documented synthesis dates to the late 1990s, with advancements in crystallization and structural characterization achieved through X-ray diffraction. Recent decades have seen a surge in interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing antitubercular agents. Innovations in flow chemistry and microwave-assisted synthesis have further refined its production, enhancing yield and purity.

Chemical Classification and Nomenclature

This compound belongs to the class of N-arylthioureas, distinguished by the substitution of aryl groups on the nitrogen atoms of the thiourea core. Its systematic IUPAC name is 1-(4-ethylphenyl)thiourea , reflecting the ethyl-substituted phenyl group attached to one nitrogen atom. Alternative nomenclature includes N-(4-ethylphenyl)thiourea and thiourea, N-(4-ethylphenyl)-. The molecular formula is C₉H₁₂N₂S , with a molar mass of 180.27 g/mol .

Table 1: Comparative Nomenclature of Selected Thiourea Derivatives

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 1-(4-ethylphenyl)thiourea | C₉H₁₂N₂S |

| Ethyl thiourea | N-ethylthiourea | C₃H₈N₂S |

| 1-(4-Methylphenyl)thiourea | 1-(4-methylphenyl)thiourea | C₈H₁₀N₂S |

Molecular Framework and Basic Properties

The molecular structure of this compound consists of a thiourea core (–NH–C(=S)–NH–) linked to a para-ethyl-substituted benzene ring. This configuration confers planarity to the thiourea moiety, facilitating intermolecular hydrogen bonding. Key physical properties include:

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Melting Point | 138°C | |

| Boiling Point | 314.5°C (predicted) | |

| Density | 1.226 g/cm³ | |

| Solubility in Water | Low (hydrophobic aryl group) | |

| Solubility in Methanol | High (24 g/L at 25°C) |

Spectroscopic data, including IR and NMR, confirm the presence of characteristic N–H and C=S stretches. For instance, IR spectra exhibit a strong absorption band near 1250 cm⁻¹ for the C=S group, while ¹H NMR spectra show resonances for aromatic protons at δ 7.2–7.4 ppm and ethyl group protons at δ 1.2–1.4 ppm. Theoretical studies using density functional theory (DFT) reveal a HOMO-LUMO energy gap of 0.081–0.082 eV, indicative of moderate reactivity.

Eigenschaften

IUPAC Name |

(4-ethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTABUDGUFJFVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374546 | |

| Record name | (4-ethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22265-78-7 | |

| Record name | (4-ethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(4-Ethylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenyl isothiocyanate with ammonia or primary amines. This reaction typically occurs under mild conditions and yields the desired thiourea derivative .

Another method involves the reaction of 4-ethylphenylamine with thiophosgene, followed by the addition of ammonia or primary amines. This method, however, requires careful handling of thiophosgene due to its toxic nature .

Industrial Production Methods

Industrial production of this compound often involves the use of safer and more environmentally friendly methods. One such method includes the reaction of 4-ethylphenylamine with carbon disulfide (CS2) in the presence of a base, followed by the addition of ammonia or primary amines. This method is preferred due to its simplicity and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of thiourea derivatives, including (4-Ethylphenyl)thiourea. These compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 µg/mL for certain thioureas, indicating potent antibacterial effects .

Enzyme Inhibition

this compound has been investigated for its ability to inhibit key enzymes associated with diabetes and other metabolic disorders. Research indicates that thiourea derivatives can inhibit advanced glycation end-product formation and key diabetes-associated enzymes, thus presenting potential therapeutic benefits for diabetes management .

Anticancer Properties

Thiourea derivatives are also being explored for their anticancer activities. Studies have shown that they possess the ability to inhibit tumor growth in various cancer models. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Agricultural Applications

Pesticidal Activity

Thiourea compounds, including this compound, have been evaluated for their pesticidal properties. They exhibit herbicidal and insecticidal activities, making them valuable in agricultural settings. Research has highlighted their effectiveness against specific pests and weeds, contributing to sustainable agricultural practices .

Materials Science

Polymer Applications

this compound is utilized in the development of polymeric materials due to its ability to act as a cross-linking agent. This property enhances the mechanical strength and thermal stability of polymers, making them suitable for various industrial applications .

Organocatalysis

The compound has also been employed as an organocatalyst in several chemical reactions, showcasing its versatility in synthetic chemistry . Its role in catalyzing reactions can lead to more efficient synthesis pathways for complex organic molecules.

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.25 |

| This compound | Escherichia coli | 2.50 |

| Other Thioureas | Various | 0.78 - 3.125 |

Table 2: Enzyme Inhibition Activities

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | α-Glucosidase | 15 |

| Other Thioureas | Various | Varies |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of thiourea derivatives, this compound was found to exhibit significant inhibitory effects against multiple pathogenic bacteria. The study utilized a series of experiments to determine the MIC values and compared them with standard antibiotics, highlighting the potential use of this compound in developing new antimicrobial agents .

Case Study 2: Diabetes Management

Another investigation focused on the impact of thiourea derivatives on glucose metabolism in diabetic models. The results indicated that treatment with this compound led to improved glucose uptake in cells and reduced levels of advanced glycation end-products, suggesting its potential role as an adjunct therapy in diabetes management .

Wirkmechanismus

The mechanism of action of (4-ethylphenyl)thiourea involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its biological effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes contributes to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiourea Derivatives

Structural and Electronic Modifications

Thiourea derivatives vary in substituents, which critically influence their physicochemical and biological properties:

Key Observations :

- Electronic Effects : The sulfur atom in thiourea increases electron density compared to urea, enhancing nucleophilicity but reducing hydrogen-bonding capacity . For example, phenyl-substituted ureas (e.g., 13b) showed 76.3% activity versus 49.7% for thiourea analogues (14e), suggesting sulfur substitution may reduce efficacy in certain contexts .

- Substituent Flexibility : Ethyl-linked thioureas (e.g., in PETT compounds) were less potent against HIV mutants compared to rigid cyclopropyl derivatives, likely due to conformational instability .

α-Amylase Inhibition

This compound derivatives (AF, AD) exhibited α-amylase inhibition, but their potency was lower than compounds with trifluoromethyl (AG) or iodophenyl (AH) substituents . This indicates that electron-withdrawing groups enhance target binding.

Anti-Amoebic Activity

Amino acid-functionalized thioureas (M1, M2) outperformed chlorhexidine against Acanthamoeba due to improved hydrophilicity and receptor selectivity . In contrast, this compound lacks such polar moieties, limiting its application in this domain.

LSD1 Inhibition

Cyclopropyl-substituted thioureas (e.g., 104) achieved nanomolar IC₅₀ values by forming stable hydrogen bonds with LSD1 residues (Asn535, Ala539). The 4-ethylphenyl group’s hydrophobicity may hinder similar interactions .

Catalytic and Physicochemical Properties

- Catalytic Performance : Sulfonaryl thiourea 10 achieved 28% conversion in a model reaction, matching the reference compound 11 (27%) . The 4-ethylphenyl group’s electron-donating nature may reduce catalytic efficiency compared to sulfonaryl groups.

- Solubility and Stability: Amino acid derivatives (M1, M2) exhibit higher aqueous solubility than this compound, which is more lipophilic due to its aromatic substituent .

Biologische Aktivität

(4-Ethylphenyl)thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through the reaction of 4-ethylphenyl isothiocyanate with amines. The characterization of this compound typically involves techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis to confirm its structure and purity.

Biological Activities

The biological activities of this compound are extensive, including:

- Antioxidant Activity : Thiourea derivatives, including this compound, have demonstrated significant antioxidant properties. In a study evaluating various thiourea compounds, this compound exhibited notable activity in DPPH and ABTS assays, indicating its potential as a natural antioxidant .

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes associated with diabetes, such as α-amylase and α-glucosidase. In vitro studies indicated that this compound achieved an inhibition percentage of approximately 75% against α-amylase, making it a candidate for managing postprandial hyperglycemia .

- Antimicrobial Properties : Research indicates that thiourea derivatives possess significant antibacterial and antifungal activities. Specifically, this compound has been tested against various pathogenic bacteria and fungi, with promising results suggesting its potential as an antimicrobial agent .

- Anticancer Activity : Preliminary studies suggest that thioureas may exhibit anticancer properties. For instance, some derivatives have shown effectiveness against skin cancer cell lines, indicating that this compound may also contribute to cancer treatment strategies .

Case Studies

- Diabetes Management : A study involving streptozotocin-induced diabetic mice demonstrated that this compound significantly lowered blood glucose levels compared to the control group treated with glibenclamide. The compound's ability to enhance glucose uptake in muscle cells further supports its potential in diabetes therapy .

- Antioxidant Efficacy : In a comparative study of various thioureas, this compound showed superior antioxidant activity compared to standard antioxidants. This was assessed through various assays measuring free radical scavenging abilities .

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Ethylphenyl)thiourea, and how can purity be validated?

- Methodology : this compound is typically synthesized via the reaction of 4-ethylphenyl isothiocyanate with ammonia or amines under controlled conditions. For purity validation, use microelemental analysis (C, H, N, S) to confirm stoichiometry and spectroscopic techniques (e.g., IR, NMR). IR peaks at ~3179 cm⁻¹ (N-H stretch) and ~1190 cm⁻¹ (C=S stretch) are diagnostic. Chromatographic methods (HPLC, TLC) with appropriate standards further assess purity .

- Key Considerations : Optimize reaction temperature (avoiding thermal decomposition above 170°C, which generates thiocyanates) and solvent polarity to minimize side products .

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

- Methodology : Thiourea derivatives are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or methanol. For this compound, conduct solubility tests at 20°C: dissolve incrementally in a solvent until saturation (e.g., 137 g/L in water for unsubstituted thiourea). Solubility impacts reaction medium selection (e.g., aqueous vs. organic) and crystallization protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential carcinogenicity (classified by IARC). Avoid inhalation of aerosols and skin contact. Store in airtight containers away from strong acids (risk of violent reactions) and oxidizing agents. Regularly monitor workplace air concentrations using OSHA-approved methods .

Advanced Research Questions

Q. How does this compound’s stability under thermal or photolytic conditions affect its applications in catalysis or materials science?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., isomerization to thiocyanates above 170°C). For photostability, expose samples to UV-Vis light and monitor degradation via HPLC. Stability data inform its suitability as a ligand in metal-organic frameworks or as a reagent in high-temperature reactions .

Q. What role does this compound play in selective phosphate sorption, and how can its efficiency be optimized?

- Methodology : Incorporate this compound into polymer flocculants via copolymerization. Test phosphate binding efficiency using batch adsorption experiments at varying pH (4–9) and ionic strengths. Characterize sorption capacity via Langmuir isotherms and compare with control polymers. Optimize thiourea monomer ratios (e.g., 10–20 wt%) to balance selectivity and mechanical stability .

Q. How can contradictions in cytotoxicity data for thiourea derivatives be resolved?

- Methodology : Address discrepancies by standardizing assay conditions (e.g., cell lines, exposure duration). For in vitro studies, use multiple endpoints (e.g., MTT assay, apoptosis markers) and validate with in vivo models (e.g., rodent thyroid histopathology). Meta-analyses of existing datasets (e.g., NTP studies) can identify confounding variables like impurities or solvent effects .

Q. What experimental designs are effective for studying this compound’s enzyme inhibition mechanisms?

- Methodology : Use kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., urease, acetylcholinesterase). Vary inhibitor concentrations and measure IC₅₀ values. Structural insights can be obtained via X-ray crystallography or molecular docking simulations, focusing on hydrogen bonding between thiourea’s NH groups and enzyme active sites .

Data Analysis and Reporting Guidelines

- Reproducibility : Document preheating times and temperatures rigorously to avoid inconsistencies in thermal decomposition byproducts .

- Ethical Compliance : Include IRB approvals for biological studies and disclose data limitations (e.g., extrapolation from animal models to humans) .

- Data Presentation : Use appendices for raw datasets (e.g., NMR spectra, adsorption isotherms) and highlight processed data (e.g., yield percentages, IC₅₀) in main texts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.